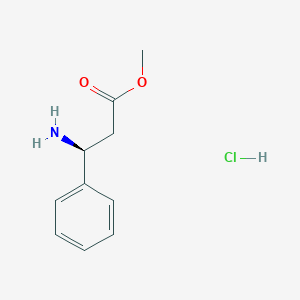

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKTZBZYSKZYDB-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629140 | |

| Record name | Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144494-72-4 | |

| Record name | Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-3-phenyl-beta-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4YYK3Y3FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride chemical properties

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral building blocks are the foundational elements that enable the stereospecific synthesis of Active Pharmaceutical Ingredients (APIs), ensuring targeted biological activity while minimizing off-target effects. This compound (CAS: 144494-72-4) stands out as a critical chiral intermediate, valued for its defined stereochemistry and versatile reactivity.[1] This technical guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and core applications, with a particular focus on its pivotal role in the manufacturing of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[2]

This document is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols but the underlying scientific rationale to empower effective and informed application of this essential molecule.

Chapter 1: Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. This chapter provides the essential nomenclature and structural representation of the title compound.

Nomenclature and Chemical Identifiers

The compound is known by several names and is tracked by various registry numbers, which are consolidated in the table below for clarity and cross-referencing.

| Identifier Type | Value | Source(s) |

| CAS Number | 144494-72-4 | [2][3] |

| IUPAC Name | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | [3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][5] |

| Molecular Weight | 215.68 g/mol | [5] |

| Synonyms | Methyl (S)-3-phenyl-beta-alaninate hydrochloride, (S)-beta3-phenylalanine methyl ester hydrochloride, (S)-3-Amino-3-phenyl propionic acid methyl ester HCl | [2][3] |

| InChI Key | GYKTZBZYSKZYDB-FVGYRXGTSA-N | [4][5] |

| Canonical SMILES | COC(=O)CN.Cl | [4] |

Molecular Structure

The structure features a chiral center at the C3 position (the carbon atom bonded to the amino group and the phenyl ring), which confers its stereospecific properties. The (S)-configuration is crucial for its function in asymmetric synthesis. The hydrochloride salt form enhances stability and improves solubility in polar solvents, facilitating its use in subsequent reaction steps.[1]

Chapter 2: Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is essential for its proper handling, storage, and use in experimental design.

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Off-white or white powder/crystals | [2][6] |

| Boiling Point | 317.4 °C at 760 mmHg | [2] |

| Flash Point | 145.8 °C | [2] |

| Vapor Pressure | 0.000283 mmHg at 25 °C | [2] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [5][7] |

| Rotatable Bond Count | 4 | [3][5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.[8]

-

GHS Classification: The compound is classified under the Globally Harmonized System with the following hazard statements:

-

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use:

-

Chemical safety goggles or a face shield.

-

A lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.

-

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

-

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Chapter 3: Synthesis and Purification Protocol

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, (S)-3-Amino-3-phenylpropanoic acid.

Causality of Method Selection

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] This method is chosen for several key reasons:

-

Atom Economy: It is a direct condensation reaction with water as the only byproduct.

-

Cost-Effectiveness: The reagents—methanol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)—are inexpensive and readily available.[8]

-

Scalability: The reaction conditions are straightforward to implement on both laboratory and industrial scales.

-

In Situ Salt Formation: Using methanolic HCl or generating HCl in situ not only catalyzes the esterification but also conveniently forms the desired hydrochloride salt of the product in the same pot, simplifying the workup.

The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both a reagent and the solvent, shifting the equilibrium toward the ester product.[10]

Step-by-Step Synthesis Protocol

This protocol describes the esterification of (S)-3-Amino-3-phenylpropanoic acid.

Materials:

-

(S)-3-Amino-3-phenylpropanoic acid (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-3-Amino-3-phenylpropanoic acid (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

-

Acid Addition (Catalyst): Cool the suspension to 0 °C in an ice bath. Slowly and cautiously add thionyl chloride (1.2-1.5 eq.) dropwise via a dropping funnel. Rationale: The reaction of SOCl₂ with methanol generates HCl gas in situ, which acts as the catalyst and forms the ammonium hydrochloride salt, preventing side reactions like N-acylation. Alternatively, a catalytic amount of concentrated H₂SO₄ can be carefully added.[11]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux with continuous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid or oil is the hydrochloride salt. To purify, add cold diethyl ether to the residue and triturate to induce precipitation of a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a fine, white powder.

Synthesis Workflow Diagram

Chapter 4: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized material is a non-negotiable step in drug development. This chapter outlines the standard analytical methods employed for quality control.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the molecular structure. The expected spectrum in a solvent like DMSO-d₆ would show characteristic peaks:

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

-

A multiplet for the diastereotopic methylene protons (-CH₂) adjacent to the ester.

-

A multiplet for the methine proton (-CH) adjacent to the phenyl and amino groups.

-

A multiplet for the aromatic protons of the phenyl ring between 7.2-7.5 ppm.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework. Key expected signals include:

-

A peak for the ester carbonyl carbon (~170-175 ppm).

-

Several peaks in the aromatic region (~125-140 ppm).

-

A signal for the methyl ester carbon (~52 ppm).

-

Signals for the aliphatic carbons (methine and methylene).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify key functional groups.

-

A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[11]

-

Broad absorption bands for the N-H stretches of the ammonium salt (-NH₃⁺) in the range of 2800-3200 cm⁻¹.

-

C-O stretching bands for the ester group.

-

Chromatographic Analysis (Chiral HPLC)

High-Performance Liquid Chromatography is indispensable for assessing both chemical purity and enantiomeric excess (e.e.). A chiral stationary phase (CSP) is required to separate the (S)- and (R)-enantiomers.[12]

Rationale for Method: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective at resolving a wide range of chiral compounds, including amino acid esters.[13] The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[14]

Step-by-Step Chiral HPLC Protocol (Example Method):

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak® AD-H or a similar polysaccharide-based chiral column.[15]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. A common starting point is Hexane/Isopropanol (90:10 v/v). A small amount of a basic additive like diethylamine (0.1%) may be added to improve peak shape for the amine.[15]

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm (due to the phenyl group).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a sample of the racemic standard first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample.

-

Data Interpretation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

A successful synthesis will yield a chromatogram with a single, large peak corresponding to the (S)-enantiomer and, ideally, no detectable peak for the (R)-enantiomer, indicating an e.e. of >99%.

Chapter 5: Core Application in Pharmaceutical Development

The primary industrial application of this compound is as a key starting material for the synthesis of Dapoxetine.[1][2]

Role as a Dapoxetine Intermediate

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI approved for the treatment of premature ejaculation.[2] The synthesis of Dapoxetine requires the construction of a specific stereocenter, which is efficiently introduced using a chiral building block.

This compound provides the necessary C3-chiral carbon and the phenyl ring in the correct (S)-configuration. A common synthetic route involves the reduction of the methyl ester to the corresponding alcohol, (S)-3-amino-3-phenylpropanol, which is then further elaborated to the final Dapoxetine molecule.[16]

Dapoxetine Synthesis Pathway

The diagram below illustrates the position of this compound within the broader synthetic pathway to Dapoxetine.

This strategic use of a chiral precursor is a hallmark of modern pharmaceutical manufacturing, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[16]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for the precise, stereocontrolled synthesis of complex pharmaceutical molecules. Its well-defined chemical properties, straightforward synthesis, and critical role in the production of drugs like Dapoxetine underscore its importance to the pharmaceutical industry. This guide has provided the essential technical framework for researchers and developers to effectively utilize this compound, grounded in the principles of scientific integrity and practical application.

References

-

(S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. (n.d.). Home Sunshine Pharma. Retrieved January 21, 2026, from [Link]

-

Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Chiral Building Blocks: The Importance of (S)-3-Amino-3-phenylpropionic Acid Methyl Ester HCl in Modern Chemistry. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 21, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

- Synthesis method of dapoxetine hydrochloride. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS: 144494-72-4)

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a chiral building block of significant interest in modern medicinal chemistry, is a derivative of β-phenylalanine. Its structural motif, featuring a stereocenter at the C3 position adjacent to the phenyl ring, makes it an invaluable intermediate for the asymmetric synthesis of complex pharmaceutical agents. The precise spatial arrangement of the amino group is critical for the target engagement and pharmacological activity of the resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its stereoselective synthesis, key applications in drug development, and essential safety and handling procedures for laboratory and scale-up operations. Notably, this compound serves as a key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1]

Physicochemical Properties and Characterization

The hydrochloride salt form of (S)-Methyl 3-amino-3-phenylpropanoate enhances its stability and simplifies handling by converting the basic amino group into a crystalline, non-hygroscopic solid. This facilitates purification, weighing, and storage.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 144494-72-4 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Appearance | Off-white or white powder/crystals | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization:

Proper characterization is paramount for confirming the identity and stereochemical integrity of the material. Below are typical analytical data ranges.

Table 2: Representative Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton (triplet, ~4.1 ppm), CH₂ protons (multiplet, ~2.8-3.0 ppm), OCH₃ protons (singlet, ~3.6 ppm), NH₃⁺ protons (broad singlet). |

| ¹³C NMR | Carbonyl carbon (~172 ppm), Aromatic carbons (~127-140 ppm), CH-NH₃⁺ carbon (~50 ppm), CH₂ carbon (~40 ppm), OCH₃ carbon (~52 ppm). |

| Optical Rotation | Specific rotation ([α]D) will be a defined value for the (S)-enantiomer, confirming enantiomeric purity. The sign and magnitude depend on the solvent and concentration. |

| Purity (HPLC) | ≥97%, typically >99% for pharmaceutical-grade material. |

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] Various methods, including classical resolution and the use of chiral auxiliaries, have been developed.[4] A highly effective and industrially scalable approach for synthesizing (S)-Methyl 3-amino-3-phenylpropanoate involves the asymmetric hydrogenation of a suitable enamine precursor. This method is favored for its high stereocontrol and atom economy.

Synthetic Workflow Overview

The process begins with the condensation of methyl benzoylacetate with ammonia or an ammonia source to form methyl 3-amino-3-phenylacrylate. This enamine intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst, which selectively produces the (S)-enantiomer. The final step involves treatment with hydrochloric acid to yield the target salt.

Graphviz Diagram: Asymmetric Hydrogenation Workflow

Caption: Workflow for Stereoselective Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (Z)-3-amino-3-phenylacrylate (Enamine Intermediate)

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with toluene (5 volumes), methyl benzoylacetate (1.0 eq), and ammonium acetate (1.2 eq).

-

Reaction: Heat the mixture to reflux (~110°C). Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring & Rationale: Monitor the reaction by TLC or HPLC for the disappearance of the starting ketone. The removal of water is critical as it drives the equilibrium towards the formation of the enamine product. Ammonium acetate serves as a convenient in situ source of ammonia.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation & Rationale: In a separate vessel under an inert nitrogen atmosphere, prepare the active catalyst by dissolving a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (S,S)-Et-DuPhos) in degassed methanol. The choice of a chiral ligand like DuPhos is the cornerstone of this synthesis; it creates a chiral environment around the rhodium center, which directs the hydrogen addition to one face of the enamine double bond, thereby inducing asymmetry and leading to the desired (S)-enantiomer with high enantiomeric excess (e.e.).

-

Hydrogenation Reaction: Charge a high-pressure hydrogenation vessel with the crude enamine from Step 1 and degassed methanol. Purge the vessel with nitrogen, then add the prepared catalyst solution.

-

Execution: Seal the vessel, purge again with nitrogen, and then pressurize with hydrogen gas (e.g., to 5 bar). Heat the reaction to a controlled temperature (e.g., 40°C) with vigorous stirring.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing samples via HPLC to track the conversion and enantiomeric excess.

Step 3: Salt Formation and Isolation

-

Post-Reaction: Once the hydrogenation is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dissolve the resulting oil in a suitable solvent for crystallization, such as isopropanol or ethyl acetate.

-

Precipitation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) to the stirred solution. The hydrochloride salt will precipitate out of the solution.

-

Purification: Cool the slurry in an ice bath to maximize yield. Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry under vacuum to afford this compound as a white crystalline solid. The crystallization process serves as a final purification step, often enhancing both chemical and enantiomeric purity.

Application in Drug Development: A Chiral Scaffold

The primary utility of this molecule lies in its role as a chiral building block. The β-amino acid structure is a common motif in pharmacologically active compounds, including enzyme inhibitors and receptor modulators.[5]

Case Study: Intermediate for CCR5 Antagonists

Several patents disclose the use of 3-amino-3-phenylpropionic acid esters as key intermediates in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[6] These antagonists, such as Maraviroc, are crucial in anti-HIV therapy as they block the entry of the virus into host cells.[6] The (S)-stereocenter provided by the title compound is often essential for the correct three-dimensional orientation required for binding to the CCR5 receptor.

Graphviz Diagram: Role as a Chiral Building Block

Caption: Integration into API Synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1][2][7] It can be harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, especially of high-purity material, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex and potent pharmaceuticals. A thorough understanding of its properties, coupled with a robust and well-controlled synthetic strategy like asymmetric hydrogenation, allows researchers and process chemists to leverage its structural features effectively. Its proper handling and characterization are non-negotiable for ensuring the quality, safety, and efficacy of the final drug products derived from it.

References

-

MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available from: [Link]

-

University of Florida Libraries. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available from: [Link]

-

Guizzetti, S., Benaglia, M., Bonsignore, M., Raimondi, L., & Celentano, G. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5695-5703. Available from: [Link]

-

National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Available from: [Link]

-

PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Available from: [Link]

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

-

ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Available from: [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.

- Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.

-

PubChem. (n.d.). Methyl 3-amino-3-phenylpropanoate. Available from: [Link]

- Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

-

LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Available from: [Link]

-

PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Available from: [Link]

-

PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available from: [Link]

Sources

- 1. (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 144494-72-4 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride molecular weight

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate Hydrochloride: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in pharmaceutical research and organic synthesis. The document details its core molecular profile, with a particular focus on the determination and significance of its molecular weight. It further explores methodologies for its analytical characterization, common synthetic pathways, and its applications within the field of drug development. This paper is intended for researchers, chemists, and drug development professionals who utilize or are investigating this compound, offering both theoretical grounding and practical, field-proven protocols to ensure scientific integrity and experimental success.

Core Molecular Profile and Identification

This compound is a derivative of β-phenylalanine, an important non-proteinogenic amino acid. Its stereospecific nature and functional groups make it a valuable intermediate for synthesizing complex, biologically active molecules.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is known by several synonyms, and it is crucial to distinguish between the specific (S)-enantiomer hydrochloride salt and its related forms.

-

IUPAC Name: methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[1]

-

Common Synonyms: Methyl (S)-3-phenyl-beta-alaninate hydrochloride, (S)-beta3-phenylalanine methyl ester hydrochloride[1]

-

CAS Number: 144494-72-4[1]

-

MDL Number: MFCD11052922

Chemical Structure

The structure consists of a phenyl ring and a propanoate backbone, with an amino group at the chiral center (C3) in the (S) configuration and a methyl ester at C1. The hydrochloride salt form protonates the amino group, enhancing its stability and solubility in certain solvents.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including dissolution, storage, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.67 g/mol (or 215.68) | [1][2][3][4] |

| Exact Mass | 215.0713064 Da | [1] |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | GYKTZBZYSKZYDB-FVGYRXGTSA-N | |

| Free Base MW | 179.22 g/mol (C₁₀H₁₃NO₂) | [5][6] |

The Significance of Molecular Weight: From Theory to Practice

The molecular weight is a fundamental property, underpinning stoichiometric calculations in synthesis, preparation of standard solutions for quantitative analysis, and interpretation of mass spectrometry data.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C₁₀H₁₄ClNO₂).

-

Carbon (C): 10 * 12.011 u = 120.11 u

-

Hydrogen (H): 14 * 1.008 u = 14.112 u

-

Chlorine (Cl): 1 * 35.453 u = 35.453 u

-

Nitrogen (N): 1 * 14.007 u = 14.007 u

-

Oxygen (O): 2 * 15.999 u = 31.998 u

-

Total Molecular Weight: ~215.68 u

This theoretical value is the benchmark against which experimental data are compared for identity confirmation.

Experimental Verification via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the analysis will detect the cationic form of the free base (after loss of HCl), corresponding to the protonated molecule [M+H]⁺.

Caption: Experimental workflow for molecular weight verification using ESI-MS.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to 1-10 µg/mL using a 50:50 mixture of methanol and deionized water with 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Use a calibrated Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to instrument-specific recommendations.

-

Drying Gas (N₂): 250-350 °C

-

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

-

Data Analysis: Identify the base peak. For this compound, the expected protonated free base [M+H]⁺ has a monoisotopic mass of 180.1025 Da. The observed m/z should be within a narrow tolerance (e.g., ± 0.01 Da) of this value.

Synthesis and Stereochemical Integrity

The utility of this compound is intrinsically linked to its stereochemistry. The (S)-enantiomer is often required for specific biological interactions, making stereoselective synthesis a critical aspect of its production.

Overview of Synthetic Strategies

A common and direct method for synthesizing the target compound is the esterification of the parent amino acid, (S)-3-Amino-3-phenylpropionic acid.

Caption: Simplified synthetic pathway via Fischer esterification.

This reaction, a Fischer esterification, typically involves treating the amino acid with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas. The acid serves both to catalyze the esterification and to form the final hydrochloride salt, ensuring stability and ease of isolation.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in medicinal chemistry and drug discovery.

Chiral Building Block

As a chiral intermediate, it is used in the asymmetric synthesis of more complex molecules. The defined stereocenter serves as a foundation for building molecules where stereochemistry is critical for efficacy and safety, such as enzyme inhibitors or receptor agonists.

Role in Medicinal Chemistry

The incorporation of β-amino acids into peptide backbones can confer resistance to enzymatic degradation and induce specific secondary structures, which is a valuable strategy in peptidomimetic drug design. Furthermore, the methyl ester group provides a handle for further chemical modification or can act as a bioisostere for other functional groups. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that highlights the importance of simple moieties like the methyl ester in this molecule[7].

Prodrug Development

Amino acids are frequently used as promoieties to enhance the pharmaceutical properties of parent drugs, such as improving solubility or enabling transport via amino acid transporters in the body[8]. The amino acid structure of this compound makes it a candidate for use as a promoiety, potentially improving the absorption and distribution of a linked active pharmaceutical ingredient (API)[8].

References

- Sigma-Aldrich.

- Lead Sciences.

- PubChem. Methyl (S)

- BLD Pharm.

- Santa Cruz Biotechnology.

- ChemicalBook.

- LookChem.

- PubChem.

- Guidechem.

- Sigma-Aldrich. (S)

- Chemdad. METHYL (3S)

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- PubMed Central (PMC). Amino Acids in the Development of Prodrugs.

- Sigma-Aldrich.

Sources

- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-3-phenylpropanoate hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 88831-43-0|Methyl 3-amino-3-phenylpropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. mdpi.com [mdpi.com]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral compound of significant interest in the pharmaceutical industry. As a derivative of β-phenylalanine, it serves as a crucial chiral building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs).[1][2] The precise three-dimensional arrangement of atoms in drug molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[2] This guide provides a comprehensive technical overview of the structure, properties, synthesis, analysis, and applications of this compound, intended for researchers, chemists, and professionals in drug development.

Core Concepts: The Significance of Chirality

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a drug and its biological target often requires a strict match of chirality, making enantiomerically pure compounds highly desirable in drug development.[2] Chiral building blocks like this compound are foundational units that introduce a specific stereocenter into a larger molecule, guiding the synthesis towards the desired stereoisomer and enhancing the efficiency of producing biologically active compounds.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical reactions and its suitability for specific applications. This compound is the hydrochloride salt of the methyl ester of (S)-3-amino-3-phenylpropanoic acid. The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic amino group into a more crystalline and less reactive ammonium salt.

Chemical Structure

The molecule features a stereocenter at the C3 carbon, which is bonded to an amino group, a phenyl group, a hydrogen atom, and a methylene group. The "(S)" designation indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

Diagram: Molecular Connectivity of this compound

Caption: Molecular graph showing atom connectivity.

Physicochemical Properties

A summary of the key identifiers and physical properties is provided below. These data are essential for experimental design, safety assessments, and regulatory submissions.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | PubChem[3] |

| Synonyms | Methyl (S)-3-phenyl-beta-alaninate hydrochloride | PubChem[3] |

| CAS Number | 144494-72-4 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem[3] |

| Molecular Weight | 215.68 g/mol | Sigma-Aldrich[4] |

| Physical Form | White to yellow powder or crystals | Sigma-Aldrich[4] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich[4] |

Synthesis and Manufacturing

The most common and economically viable method for synthesizing β-amino esters like this compound is the Fischer esterification of the corresponding β-amino acid.[5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol.

Synthetic Pathway: Fischer Esterification

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon.[6] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[5][6] The presence of hydrochloric acid not only catalyzes the reaction but also forms the hydrochloride salt of the product in situ.

Diagram: Fischer Esterification Workflow

Caption: Generalized workflow for the synthesis.

Representative Experimental Protocol

This protocol describes a generalized lab-scale synthesis based on the principles of Fischer esterification.[7][8]

Objective: To synthesize this compound from (S)-3-Amino-3-phenylpropanoic acid.

Materials:

-

(S)-3-Amino-3-phenylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or solution in methanol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (S)-3-Amino-3-phenylpropanoic acid in an excess of anhydrous methanol.

-

Causality: Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.[5]

-

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or a solution of HCl in methanol to the stirring suspension. The mixture should become a clear solution.

-

Causality: The strong acid protonates the carboxylic acid, making it a much more reactive electrophile for the nucleophilic attack by methanol.[6]

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 6-12 hours).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup & Neutralization: Dilute the residue with ice-cold water and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Self-Validation: This step quenches the acid catalyst and converts the hydrochloride salt to the free base form for extraction. Effervescence (CO₂ evolution) confirms the neutralization of the acid.

-

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[7] Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, methyl (S)-3-amino-3-phenylpropanoate, typically as an oil.

-

Salt Formation (if necessary): If the free base was isolated, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

-

Chiral HPLC: This is a critical technique to determine the enantiomeric excess (e.e.) of the product, confirming that the stereocenter has the desired (S)-configuration and has not racemized during synthesis.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its β-amino acid structure is found in various pharmaceutically active compounds.[9]

-

Peptidomimetics: β-amino acids are used to create peptide analogues (peptidomimetics) with enhanced stability against enzymatic degradation in the body.[3][9] This is a crucial strategy for improving the pharmacokinetic properties of peptide-based drugs.

-

Chiral Ligands and Catalysts: The amino and ester functionalities can be further modified to create chiral ligands for asymmetric catalysis.

-

Synthesis of Specific APIs: While specific drug pathways are often proprietary, compounds with this structural motif are investigated for various therapeutic areas. For example, related phenylalanine derivatives are key intermediates in the synthesis of drugs like Nateglinide, an antidiabetic agent, highlighting the importance of such chiral building blocks in API synthesis.[10]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

| Source: PubChem[11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a particle filter respirator may be required.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.[4]

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the sophisticated field of asymmetric drug synthesis. Its defined stereochemistry, coupled with its versatile functional groups, provides a reliable starting point for constructing complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher or scientist aiming to leverage its potential in the discovery and development of next-generation therapeutics.

References

-

PubChem. methyl (3S)-3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available from: [Link]

-

PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

-

Apicule. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride (CAS No: 13033-84-6) API Intermediate Manufacturers. Available from: [Link]

-

LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 10. apicule.com [apicule.com]

- 11. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

A Core Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a pivotal chiral intermediate in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

This compound is a fine chemical widely recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its various synonyms and identifiers is crucial for unambiguous sourcing and regulatory compliance.

Systematic and Common Names

The compound is systematically named as methyl (3S)-3-amino-3-phenylpropanoate hydrochloride . However, it is frequently referred to by a variety of synonyms in commercial and academic literature.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| IUPAC Name | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | PubChem[1] |

| CAS Number | 144494-72-4 | Sigma-Aldrich[2], PubChem[1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem[1] |

| Molecular Weight | 215.68 g/mol | Santa Cruz Biotechnology[3], Sigma-Aldrich[2] |

| InChI Key | GYKTZBZYSKZYDB-FVGYRXGTSA-N | J&K Scientific[4], Sigma-Aldrich[2] |

| Synonym | (S)-3-Amino-3-phenyl propionic acid methylester HCl | ChemicalBook[5] |

| Synonym | Methyl (S)-3-phenyl-beta-alaninate HCl | PubChem[1] |

| Synonym | Benzenepropanoic acid, β-amino-, methyl ester, hydrochloride, (βS)- | ChemicalBook[5] |

| Synonym | (S)-beta3-phenylalanine methyl ester hydrochloride | PubChem[1] |

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of this compound in a laboratory and industrial setting.

Physicochemical Properties

This compound is typically a white to off-white or yellow powder or crystalline solid.[2] Key physicochemical data are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to yellow powder or crystals | Sigma-Aldrich[2] |

| Boiling Point | 317.4°C at 760 mmHg | Home Sunshine Pharma[6] |

| Flash Point | 145.8°C | Home Sunshine Pharma[6] |

| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich[2] |

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Data sourced from PubChem and various supplier safety data sheets.[5][7]

Synthesis and Manufacturing

The primary route to this compound involves the esterification of (S)-3-amino-3-phenylpropanoic acid. This precursor is often produced through the enzymatic resolution of a racemic mixture, a key step that imparts the desired stereochemistry.

General Synthesis Pathway

A common industrial synthesis approach is outlined below. This multi-step process emphasizes the generation of the chiral amine, which is then elaborated to the final API.

Figure 1: General synthesis pathway for Dapoxetine, highlighting the formation of the key intermediate this compound.

Application in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Dapoxetine.

Intermediate for Dapoxetine Synthesis

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) that is the first approved pharmacological treatment for premature ejaculation.[6][8] The synthesis of Dapoxetine relies on the chirality of this compound to establish the correct stereocenter in the final drug molecule. The synthesis typically proceeds through reduction of the ester to the corresponding alcohol, followed by N-methylation and condensation with 1-fluoronaphthalene.[9][10]

Analytical Methodologies

To ensure the quality and purity of this compound, a range of analytical techniques are employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for chiral separation to determine enantiomeric excess. Gas Chromatography (GC) may also be used, particularly for assessing residual solvents.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

A certificate of analysis for this compound would typically include results from these analytical tests to confirm its identity and purity.[2]

Conclusion

This compound is a vital chiral intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Dapoxetine. Its stereospecific synthesis and purification are critical to the efficacy of the final active pharmaceutical ingredient. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and developers working in this area.

References

-

This compound. Sigma-Aldrich.

-

144494-72-4((S)-3-Amino-3-phenyl propionic acid methylester HCl). ChemicalBook.

-

Methyl (S)-3-phenyl-beta-alaninate hydrochloride. PubChem.

-

(S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. Home Sunshine Pharma.

-

Methyl 3-aMino-2-phenylpropanoate hydrochloride synthesis. ChemicalBook.

-

Dapoxetine – Knowledge and References. Taylor & Francis.

-

CN103664660A - Synthesis method of dapoxetine hydrochloride. Google Patents.

-

methyl 3-amino-3-phenylpropanoate - C10H13NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

-

Methyl 3-phenylpropanoate. Sigma-Aldrich.

-

Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE. ChemicalBook.

-

CN118955306A - A process improvement method for dapoxetine hydrochloride. Google Patents.

-

methyl 3-amino-3-phenylpropanoate|14898-52-3. LookChem.

-

WO2008035358A2 - Process for preparing dapoxetine. Google Patents.

-

Synthesis of dapoxetine hydrochloride. ResearchGate.

-

Methyl 3-phenylpropanoate. Sigma-Aldrich.

-

This compound | 144494-72-4. J&K Scientific.

-

methyl 3-amino-3-phenylpropanoate hydrochloride | CAS 88831-43-0. Santa Cruz Biotechnology.

-

methyl 3-amino-3-phenylpropanoate 14898-52-3 wiki. Guidechem.

Sources

- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 144494-72-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 10. CN118955306A - A process improvement method for dapoxetine hydrochloride - Google Patents [patents.google.com]

(S)-beta-Phenylalanine methyl ester hydrochloride properties

An In-depth Technical Guide to (S)-beta-Phenylalanine Methyl Ester Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (S)-beta-Phenylalanine methyl ester hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural properties as a β-amino acid derivative offer distinct advantages in medicinal chemistry, primarily due to increased metabolic stability compared to its α-amino acid counterparts.[1] This document will explore its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering both foundational knowledge and field-proven insights.

Core Physicochemical Properties

(S)-beta-Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of (S)-beta-phenylalanine. This form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and use in various chemical reactions. While the search results primarily detail the properties of the alpha-isomer, L-Phenylalanine methyl ester hydrochloride, key analogous properties for the beta-isomer can be inferred and are supplemented with data for the specific beta-isomer where available.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 144494-72-4 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ · HCl | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | White to off-white fine crystalline powder | [3][4] |

| Melting Point | 158-162 °C (for the alpha-isomer) | [3][5] |

| Solubility | Soluble in methanol and ethanol | [3][5][6] |

| Optical Rotation | [α]20/D +32.4°, c = 2 in ethanol (for the alpha-isomer) | [3] |

| Sensitivity | Hygroscopic | [3][5] |

Synthesis and Chiral Control: The Path to Enantiopurity

The synthesis of enantiomerically pure β-amino acids like (S)-β-phenylalanine is a critical challenge in organic chemistry. These compounds serve as valuable scaffolds that confer biological activity and improved druggability by mimicking natural α-amino acids while offering enhanced stability.[1]

Synthetic Strategies

Multiple synthetic routes have been developed to access β-phenylalanine derivatives (β-PADs). Historical methods include the Knoevenagel and Rodionow-Johnson reactions.[1] More contemporary approaches focus on asymmetric synthesis to ensure high enantioselectivity:

-

Metallo-catalytic and Asymmetric Synthesis: These methods have been developed to increase the diversity of available β-PADs.[1] For example, a Heck reaction involving a bromophenol and a β-unsaturated ester can form the corresponding β-amino ester.[1]

-

Biocatalysis: Enzymes, such as Phenylalanine Ammonia Lyase (PAL), are increasingly used as biocatalysts to improve both yield and enantioselectivity.[1] One method involves the isomerization of an α-phenylalanine derivative to the (S)-β-phenylalanine derivative, achieving high purity (>96%) and high enantiomeric excess (>99%).[1]

General Experimental Protocol: Esterification of Phenylalanine

While the following protocol from the University of Sheffield describes the synthesis of the alpha-isomer, L-Phenylalanine methyl ester hydrochloride, the principles of Fischer esterification are directly applicable.[7] The causality behind this choice is the acid-catalyzed protection of the carboxylic acid, which is a foundational step in many peptide synthesis workflows.

Step-by-Step Methodology:

-

Reaction Setup: L-phenylalanine (54.7 mmol) is suspended in methanol (100 cm³). The vessel is cooled to 0 °C in an ice bath.

-

Acid Addition: Thionyl chloride (82.1 mmol) is added dropwise to the stirred suspension. This in-situ generation of HCl catalyzes the esterification and forms the hydrochloride salt. The reaction is exothermic and requires slow addition to maintain temperature control.

-

Reaction Progression: The mixture is stirred for 24 hours at room temperature, allowing the esterification to proceed to completion.

-

Work-up and Isolation: The solvent is removed under reduced pressure (in vacuo).

-

Purification: The crude product is recrystallized from a mixture of ethyl acetate and ethanol (95:5) to yield the pure L-Phenylalanine methyl ester hydrochloride as a white solid.[7]

Caption: Generalized workflow for the synthesis of Phenylalanine Methyl Ester HCl.

Analytical Characterization: Ensuring Purity and Identity

A multi-pronged analytical approach is essential to validate the identity, purity, and enantiomeric excess of (S)-beta-Phenylalanine methyl ester hydrochloride. This self-validating system ensures that the material meets the stringent requirements for drug development and research.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment.

-

Chiral HPLC/UPC²: To confirm enantiomeric purity, chiral separations are required. Ultra-Performance Convergence Chromatography (UPC²) offers superior resolution and throughput compared to normal-phase HPLC for resolving D- and L-phenylalanine methyl esters. A typical method can reliably detect enantiomeric impurities down to 0.01%.

-

HILIC: For polar compounds like β-alanine methyl ester hydrochloride that lack a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective.[8] It allows for direct analysis without the need for derivatization.[8]

Spectroscopic and Other Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[9]

-

Melting Point Analysis: The melting point range serves as a quick indicator of purity.[3][4]

-

Optical Rotation: A polarimeter is used to measure the specific rotation, confirming the presence of the correct enantiomer.[3]

Protocol: Chiral Purity Analysis by UPC²

This protocol is adapted from a method developed for the separation of phenylalanine methyl ester enantiomers.

-

System Preparation: An ACQUITY UPC² system with a photodiode array (PDA) detector is used.

-

Column: A chiral stationary phase column (e.g., CHIRALPAK ID, 4.6 x 100 mm, 3 μm) is installed and equilibrated.

-

Mobile Phase: The mobile phase consists of CO₂ (A) and methanol with 0.1% NH₄OH (B) under isocratic conditions (e.g., 90% A, 10% B).

-

Sample Preparation: The sample is dissolved in isopropanol with 0.1% triethanolamine to a concentration of 5 mg/mL.

-

Injection and Detection: A 4 μL sample is injected. The eluting enantiomers are detected by UV at 210 nm.

-

Data Analysis: The retention times and peak areas are analyzed to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Caption: Standard workflow for analytical characterization and purity assessment.

Applications in Drug Discovery

β-amino acids are of high therapeutic interest because they can form pseudopeptides that are more resistant to enzymatic degradation than natural peptides.[1] This increased stability is a highly desirable trait in drug design.

-

Chiral Scaffolds: (S)-beta-Phenylalanine methyl ester hydrochloride serves as a versatile chiral building block for synthesizing more complex molecules.[1]

-

Peptidomimetics: Its incorporation into peptide sequences can induce specific secondary structures (e.g., helices, sheets), which is crucial for modulating biological activity.

-

Pharmacological Precursors: β-PADs are starting materials for various drug candidates. For instance, a derivative of β-phenylalanine is a key intermediate in the synthesis of (S)-dapoxetine.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of (S)-beta-Phenylalanine methyl ester hydrochloride.

-

GHS Hazard Statements: According to aggregated GHS information, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Storage Conditions: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] The compound is hygroscopic and sensitive to moisture.[3][5] Recommended storage temperatures are often between 2-8°C or at -20°C for long-term stability.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

- Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.

- Tissot, M., et al. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (NIH).

- PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information.

-

Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. L-Phenylalanine methyl ester hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure makes it a valuable precursor for enantiomerically pure drugs, where the biological activity is often dependent on a specific stereoisomer. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications, with a focus on the practical insights required for its effective use in a research and development setting.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of methyl (3S)-3-amino-3-phenylpropanoate hydrochloride are crucial for its correct identification and handling.

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride .[1] The "(3S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group and the phenyl group.

Synonyms:

-

Methyl (S)-3-phenyl-beta-alaninate hydrochloride[1]

-

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride[1]

-

(S)-beta3-phenylalanine methyl ester hydrochloride[1]

Molecular Structure:

Caption: Conceptual workflow for the asymmetric synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of methyl (3S)-3-amino-3-phenylpropanoate hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:

-

A multiplet for the aromatic protons of the phenyl group.

-

A triplet for the methine proton at the chiral center (C3).

-

A doublet for the methylene protons (C2).

-

A singlet for the methyl ester protons.

-

A broad singlet for the ammonium protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carbonyl carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy:

The IR spectrum can confirm the presence of key functional groups:

-

A broad absorption band for the N-H stretching of the ammonium group.

-

A strong absorption band for the C=O stretching of the ester group.

-

Absorption bands corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) would be expected, along with characteristic fragment ions.

Chromatographic Analysis for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is critical and is typically performed using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

This is the most common method for assessing the enantiomeric purity of chiral compounds in the pharmaceutical industry.

Experimental Protocol (Illustrative):

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for separating amino acid derivatives. [2]* Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based CSPs in normal phase mode, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is typically used. For macrocyclic glycopeptide-based CSPs, reversed-phase or polar organic modes can be employed.

-

Detection: UV detection is commonly used, as the phenyl group provides a strong chromophore.

-